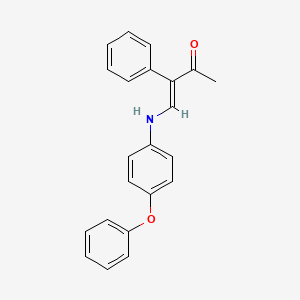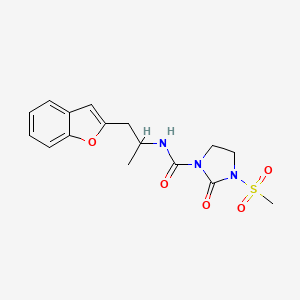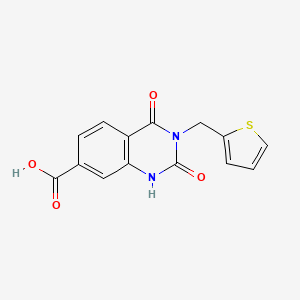![molecular formula C19H19ClN4O B2656396 (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide CAS No. 1181463-00-2](/img/structure/B2656396.png)
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide” is a derivative of pyraclostrobin . Pyraclostrobin is a fungicide used in agriculture, and it belongs to the strobilurin chemical class .
Molecular Structure Analysis
The molecular structure of “(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide” is similar to that of pyraclostrobin and its desmethoxy metabolite . Pyraclostrobin has a molecular formula of C19H18ClN3O4 .Chemical Reactions Analysis
Pyraclostrobin, from which “(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide” is derived, is known to inhibit mitochondrial respiration in fungi . This leads to a reduction of energy-rich ATP that supports essential processes in the fungal cell .Physical And Chemical Properties Analysis
Pyraclostrobin, the parent compound, has a molar mass of 387.82 g·mol−1 . It’s a white or light beige crystalline solid with a melting point of 65.2°C . It’s not very soluble in water but is soluble in various organic solvents .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound EN300-26598503, also known as (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide, 3-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide, or Z449710338. Each application is detailed in a separate section for clarity.
Anticancer Research
EN300-26598503 has shown potential as an anticancer agent. Its structure allows it to interact with various cellular pathways involved in cancer cell proliferation and apoptosis. Studies have indicated that compounds with similar structures can inhibit the growth of cancer cells by targeting specific enzymes and receptors . This makes it a promising candidate for further research in developing new cancer therapies.
Anti-inflammatory Applications
The compound’s ability to modulate inflammatory pathways has been explored in several studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This property is particularly useful in the development of treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
EN300-26598503 has demonstrated significant antimicrobial properties. It can disrupt the cell membranes of bacteria and fungi, leading to their death . This makes it a valuable compound in the development of new antibiotics and antifungal agents, especially in the face of rising antimicrobial resistance.
Neurological Research
The compound has been investigated for its neuroprotective effects. It can cross the blood-brain barrier and has shown potential in protecting neurons from oxidative stress and apoptosis . This makes it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Cardiovascular Applications
Research has indicated that EN300-26598503 can have beneficial effects on cardiovascular health. It can modulate lipid metabolism and reduce the risk of atherosclerosis . Additionally, its anti-inflammatory properties contribute to its potential in preventing cardiovascular diseases.
Antidiabetic Research
The compound has been studied for its potential in managing diabetes. It can enhance insulin sensitivity and reduce blood glucose levels in diabetic models . This makes it a promising candidate for the development of new antidiabetic drugs.
Antioxidant Properties
EN300-26598503 exhibits strong antioxidant properties, which can protect cells from oxidative damage . This is particularly important in the context of diseases where oxidative stress plays a key role, such as cardiovascular diseases, neurodegenerative diseases, and cancer.
Pharmacokinetic Studies
The compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, have been extensively studied . Understanding these properties is crucial for the development of effective and safe drugs. EN300-26598503’s favorable pharmacokinetic profile makes it a strong candidate for further drug development.
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-16-6-8-18(9-7-16)24-13-14(12-22-24)10-15(11-21)19(25)23-17-4-2-1-3-5-17/h6-10,12-13,17H,1-5H2,(H,23,25)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTYQHVXVHYCHW-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C/C2=CN(N=C2)C3=CC=C(C=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Furan-2-ylmethylimino)-3-(3-methoxy-phenyl)-2,3-dihydro-thiazol-4-yl]-acetic acid hydrazide](/img/structure/B2656313.png)


![1-[(1S,2R)-2-bromocyclopropyl]-3-fluorobenzene](/img/structure/B2656322.png)
![N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride](/img/structure/B2656324.png)

![2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2656326.png)

![Methyl 4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobutanoate](/img/structure/B2656330.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2656331.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2656333.png)
![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride](/img/structure/B2656334.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2656335.png)
